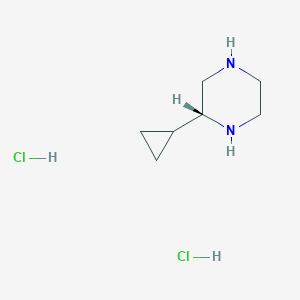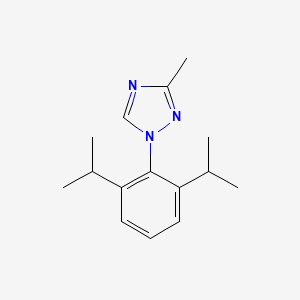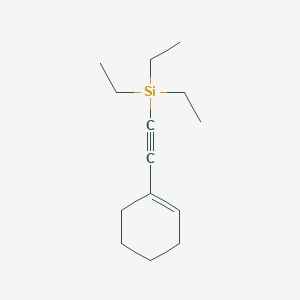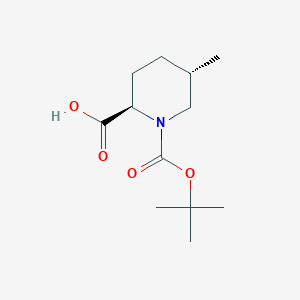
(R)-2-Cyclopropyl-piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-2-Cyclopropyl-piperazine dihydrochloride (also known as R-CPP-dihydrochloride) is a cyclic diamine compound with a unique structure and properties. It has been used in a variety of scientific research applications, including as a ligand in medicinal chemistry, as a reagent in organic synthesis, and as an important intermediate in the synthesis of pharmaceuticals. Furthermore, its unique structure and properties make it an attractive candidate for use in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
R-CPP-dihydrochloride has been used in a variety of scientific research applications. It has been used as a ligand in medicinal chemistry, as a reagent in organic synthesis, and as an important intermediate in the synthesis of pharmaceuticals. Furthermore, its unique structure and properties make it an attractive candidate for use in drug discovery and development. It has also been used in the synthesis of chiral compounds, as well as in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of R-CPP-dihydrochloride is not fully understood. However, it is believed that the cyclic structure of the compound allows it to interact with biological targets, such as enzymes and receptors, in a specific manner. This interaction is thought to be responsible for the biological effects of the compound, such as its ability to modulate the activity of enzymes and receptors.
Biochemical and Physiological Effects
R-CPP-dihydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the modulation of receptor activity, and the stimulation of cell growth. In addition, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Furthermore, it has been shown to have neuroprotective and neuroregenerative effects, as well as to modulate the activity of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The use of R-CPP-dihydrochloride in laboratory experiments offers several advantages. First, it is a relatively inexpensive compound, making it an attractive choice for research. Second, it is a stable compound, making it suitable for use in a variety of experimental conditions. Third, it is a non-toxic compound, making it safe to use in laboratory experiments. Finally, it is a versatile compound, making it suitable for use in a variety of scientific research applications.
However, there are some limitations to the use of R-CPP-dihydrochloride in laboratory experiments. First, it is a relatively new compound, and its mechanism of action is not fully understood. Second, the compound is sensitive to light and air, making it difficult to store and handle. Finally, it is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
Given the potential of R-CPP-dihydrochloride for use in scientific research applications, there are a number of potential future directions for its use. First, it could be used in the development of new drugs, as its unique structure and properties make it an attractive candidate for drug discovery and development. Second, it could be used in the synthesis of chiral compounds, as its cyclic structure makes it suitable for use in asymmetric synthesis. Third, it could be used in the synthesis of polymers and other materials, as its unique structure and properties make it an attractive candidate for use in material science. Finally, it could be used in the development of new biological sensors, as its unique structure and properties make it an attractive candidate for use in biosensing applications.
Synthesemethoden
R-CPP-dihydrochloride can be synthesized using a variety of methods, including the reaction of cyclopropyl-piperazine with a halogenating agent such as bromine or chlorine. The reaction proceeds via a nucleophilic substitution reaction in which the halogen atom is replaced by the nucleophile, resulting in the formation of a cyclic diamine compound. The reaction can be carried out in either aqueous or organic solvents, and the yield of the reaction can be improved by the use of catalysts such as palladium or nickel.
Eigenschaften
IUPAC Name |
(2R)-2-cyclopropylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPLIRMDIUZUBL-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2CNCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Cyclopropyl-piperazine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)



![(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)
![3-[(1R,2R)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione, 98%](/img/structure/B6301006.png)




